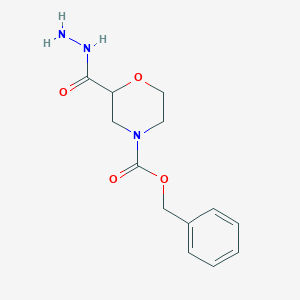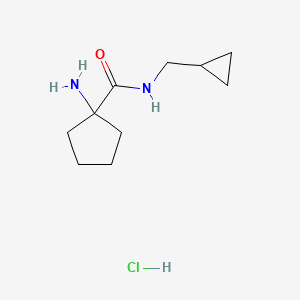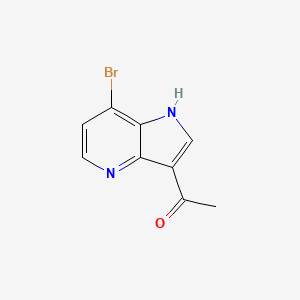![molecular formula C11H26Cl2N2O B1377674 1-[3-(1-Aminoethyl)piperidin-1-yl]-2-methylpropan-2-ol dihydrochloride CAS No. 1443979-66-5](/img/structure/B1377674.png)
1-[3-(1-Aminoethyl)piperidin-1-yl]-2-methylpropan-2-ol dihydrochloride
Vue d'ensemble
Description
1-[3-(1-Aminoethyl)piperidin-1-yl]-2-methylpropan-2-ol dihydrochloride (AMPP) is an organic compound belonging to the piperidine family. It is a chiral molecule that is used in various scientific research applications, including drug development, biochemical research, and molecular biology. AMPP is a versatile compound that can be used in different forms, such as aqueous solution, solid-state, and in its pure form.
Applications De Recherche Scientifique
Synthesis and Biological Properties
A series of new derivatives were synthesized, exploring their antibacterial and antioxidant properties. Some compounds showed moderate antibacterial activity, while others exhibited significant antioxidant activity, indicating potential for therapeutic and protective applications against oxidative stress and bacterial infections (Гаспарян et al., 2011).
Chemical Synthesis Techniques
Research has been conducted on the development of novel synthesis methods for creating derivatives of this compound, highlighting advanced chemical processes and techniques. This includes exploring reactions with Grignard reactants and the creation of dihydrochlorides, contributing to the field of organic synthesis and medicinal chemistry (Akopyan et al., 2013).
Structural Studies and Chemical Analysis
The compound's structural characteristics and reactions have been studied, including the cleavage of carbon chains and gas-phase rearrangements. Such investigations provide insights into the compound's chemical behavior and potential applications in developing new chemical entities (Adamson, 1949).
Medicinal Chemistry and Drug Development
While excluding specific drug use and side effects, the compound's derivatives have been part of research aiming at discovering new therapeutic agents. This includes the study of growth hormone secretagogues and aurora kinase inhibitors, suggesting the compound's utility in developing treatments for various conditions, including cancer (Qin, 2002), (ヘンリー,ジェームズ, 2006).
Enzymatic Stability and Pharmacokinetics
Investigations into the enzymatic stability and pharmacokinetics of novel anaplastic lymphoma kinase inhibitors highlight the importance of understanding how compounds like 1-[3-(1-Aminoethyl)piperidin-1-yl]-2-methylpropan-2-ol dihydrochloride and its derivatives behave in biological systems. This research informs drug design and development processes, especially in terms of enhancing stability and optimizing therapeutic efficacy (Teffera et al., 2013).
Propriétés
IUPAC Name |
1-[3-(1-aminoethyl)piperidin-1-yl]-2-methylpropan-2-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O.2ClH/c1-9(12)10-5-4-6-13(7-10)8-11(2,3)14;;/h9-10,14H,4-8,12H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWVILDVOIFEBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN(C1)CC(C)(C)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(1-Aminoethyl)piperidin-1-yl]-2-methylpropan-2-ol dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





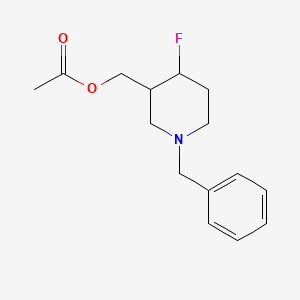
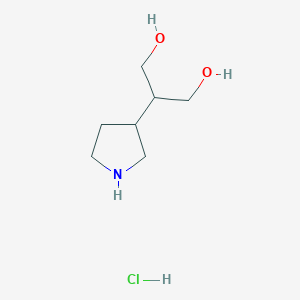
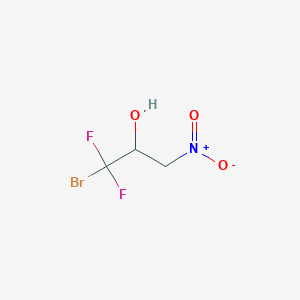
![2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylacetamide](/img/structure/B1377599.png)
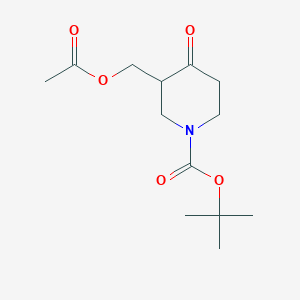
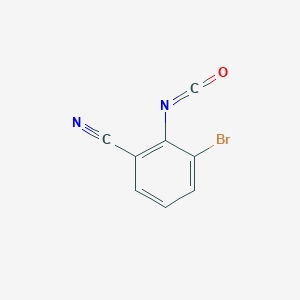
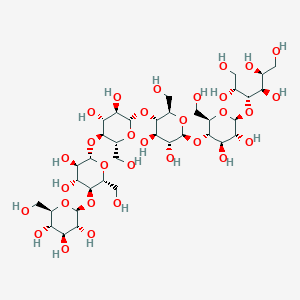

![2-Chloro-6-{[3-(trifluoromethoxy)phenyl]methoxy}pyrazine](/img/structure/B1377606.png)
